molecular formula C21H22N4O B14099652 N-(pyridin-2-ylmethylideneamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

N-(pyridin-2-ylmethylideneamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

Cat. No.: B14099652
M. Wt: 346.4 g/mol
InChI Key: VAGBEFJJOGALQA-UHFFFAOYSA-N
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Description

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a combination of pyridine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide typically involves the condensation of a pyridine derivative with a carbazole-based hydrazide. One common method involves the reaction of 2-pyridinecarboxaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine and hydrazide moieties, forming stable complexes. These metal complexes can then interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal ion involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)carbazole derivatives
  • N-(pyridin-2-yl)hydrazones
  • Carbazole-based hydrazides

Uniqueness

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is unique due to its combination of pyridine and carbazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in the formation of metal complexes and its potential biological activities.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(pyridin-2-ylmethylideneamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C21H22N4O/c26-21(24-23-15-16-7-5-6-13-22-16)12-14-25-19-10-3-1-8-17(19)18-9-2-4-11-20(18)25/h1,3,5-8,10,13,15H,2,4,9,11-12,14H2,(H,24,26)

InChI Key

VAGBEFJJOGALQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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